molecular formula C14H13NO5 B14878090 5-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

5-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14878090
M. Wt: 275.26 g/mol
InChI Key: MPCMEAQOMHSEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyran ring fused with a carboxamide group, and methoxy substituents on both the phenyl and pyran rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the pyran derivative and an amine, such as 4-methoxyaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-N-(4-methoxyphenyl)thiophen-2-amine
  • 5-methoxy-N-(4-methoxyphenyl)furan-2-amine
  • 5-methoxy-N-(4-methoxyphenyl)-1-methyl-1H-pyrrol-2-amine

Uniqueness

5-methoxy-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of a pyran ring and carboxamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

5-methoxy-N-(4-methoxyphenyl)-4-oxopyran-2-carboxamide

InChI

InChI=1S/C14H13NO5/c1-18-10-5-3-9(4-6-10)15-14(17)12-7-11(16)13(19-2)8-20-12/h3-8H,1-2H3,(H,15,17)

InChI Key

MPCMEAQOMHSEMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.